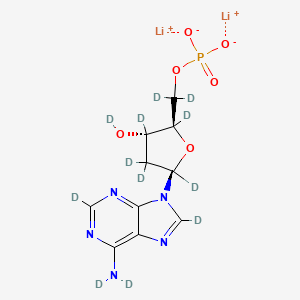
2'-Deoxyadenosine-5'-monophosphate-d12 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxyadenosine-5’-monophosphate. This compound is a nucleic acid AMP derivative and a deoxyribonucleotide found in DNA. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving DNA synthesis and DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves the incorporation of deuterium into the 2’-Deoxyadenosine-5’-monophosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted nucleotides .
Scientific Research Applications
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleic acid interactions and DNA synthesis.
Biology: Helps in understanding the mechanisms of DNA damage and repair.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves its incorporation into DNA during synthesis. The deuterium labeling allows researchers to track its incorporation and interactions within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: The non-deuterated version of the compound.
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium): A compound labeled with both deuterium and nitrogen-15.
2’-Deoxyadenosine-5’-monophosphate-15N5: A compound labeled with nitrogen-15
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound’s interactions within biological systems, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C10H12Li2N5O6P |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,16D;;/hD2 |
InChI Key |
HQPPQRVOFRAJDP-HXHBUSMSSA-L |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















